molecular formula C20H14FN3O3 B5502688 3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate

3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate

Cat. No.: B5502688
M. Wt: 363.3 g/mol
InChI Key: BZVRXDNPYIBKMG-FSJBWODESA-N
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Description

3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate is a useful research compound. Its molecular formula is C20H14FN3O3 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10191948 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, compounds like 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) are utilized as fluorogenic labeling reagents for sugars, demonstrating the sensitive HPLC-based detection of monosaccharides. The fluorescent 2-pyridylfuran (2-PF) moiety, resulting from the reaction of DPPD with sugars, enables the subfemtomole detection of the galactose-derived product and the analysis of monosaccharides in complex biological matrices such as blood and milk samples (Cai et al., 2014).

Sensor Development

Compounds featuring heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), exhibit intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. These properties make them suitable for use as fluorescent pH sensors in both solution and solid states and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).

Anticancer Research

Research on fluoro substituted benzo[b]pyrans and their derivatives has shown significant anti-lung cancer activity. These compounds, upon various chemical treatments, have been tested against several human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Photophysical Properties

The study of heteroleptic cyclometalated iridium(III) complexes, incorporating N-phenyl-substituted pyrazoles and pyridyl pyrazole or triazole ligands, has yielded insights into achieving highly efficient, room-temperature blue phosphorescence. These complexes offer a basis for future design and synthesis of blue phosphorescent emitters (Yang et al., 2005).

Environmental Applications

Activated carbon derived from Pomegranate wood, modified with specific organic compounds, demonstrates rapid removal of toxic metal ion impurities. Optimization of this process through bee algorithm and response surface methodology confirms the potential for effective environmental detoxification applications (Ghaedi et al., 2015).

Properties

IUPAC Name

[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-17-7-2-5-15(11-17)20(26)27-18-8-1-4-14(10-18)12-23-24-19(25)16-6-3-9-22-13-16/h1-13H,(H,24,25)/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRXDNPYIBKMG-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.